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Compound of Interest

Compound Name: Ningetinib Tosylate

Cat. No.: B560534

CAS Number: 1394820-77-9

This technical guide provides a comprehensive overview of Ningetinib Tosylate, a potent,
orally bioavailable small molecule tyrosine kinase inhibitor (TKI). It is intended for researchers,
scientists, and drug development professionals interested in its mechanism of action,
pharmacological properties, and potential therapeutic applications.

Introduction

Ningetinib Tosylate is the tosylate salt form of ningetinib, a multi-targeted TKI with significant
antineoplastic activity.[1][2][3] It primarily targets a range of receptor tyrosine kinases (RTKS)
implicated in tumor growth, angiogenesis, and metastasis, including c-Met (hepatocyte growth
factor receptor, HGFR), vascular endothelial growth factor receptor 2 (VEGFR2), Axl, Mer, and
Fms-like tyrosine kinase 3 (FIt3).[1][2][4] By competitively binding to the ATP-binding pocket of
these kinases, Ningetinib Tosylate disrupts downstream signaling pathways, leading to the
inhibition of cancer cell proliferation, survival, and invasion.[4] The tosylate salt form enhances
the compound's solubility and bioavailability.[4]

Chemical and Physical Properties
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Property Value

CAS Number 1394820-77-9
Molecular Formula C3sH37FN4OsS
Molecular Weight 728.79 g/mol [3][4]

N-[3-fluoro-4-[7-(2-hydroxy-2-
methylpropoxy)quinolin-4-ylJoxyphenyl]-1,5-

IUPAC Name _
dimethyl-3-ox0-2-phenylpyrazole-4-
carboxamide;4-methylbenzenesulfonic acid[3]
Synonyms CT-053 tosylate, CT-053-PTSA[2]

Mechanism of Action and Signaling Pathways

Ningetinib Tosylate exerts its anti-cancer effects by inhibiting multiple RTKs simultaneously.
This multi-targeted approach can be particularly effective in overcoming resistance
mechanisms that may arise from the redundancy and crosstalk of signaling pathways in cancer
cells.

The primary targets of Ningetinib Tosylate and their associated downstream signaling
pathways are detailed below.

Inhibition of c-Met, VEGFR2, and Axl Signaling

Ningetinib Tosylate demonstrates potent inhibitory activity against c-Met, VEGFR2, and Axl.
[5][6][71[8] The inhibition of these kinases disrupts key cellular processes that are crucial for

tumor progression.
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Caption: Inhibition of c-Met, VEGFR2, and Axl signaling pathways by Ningetinib Tosylate.

Inhibition of FLT3 Signaling in Acute Myeloid Leukemia

(AML)
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Recent studies have highlighted Ningetinib as a novel inhibitor of FMS-like tyrosine kinase 3
(FLT3), particularly in the context of acute myeloid leukemia (AML) with FLT3 internal tandem
duplication (FLT3-ITD) mutations.[9][10] These mutations are common in AML and are
associated with a poor prognosis.[10] Ningetinib effectively inhibits the phosphorylation of FLT3
and its downstream targets, STATS5, AKT, and ERK, leading to cell cycle arrest and apoptosis in
FLT3-ITD positive AML cells.[9]
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Caption: Ningetinib's inhibitory effect on the FLT3-ITD signaling pathway in AML.

Pharmacological Data
In Vitro Activity

Ningetinib Tosylate has demonstrated potent inhibitory activity against its target kinases in
various in vitro assays.

Target Kinase ICs0 (NM)
c-Met 6.7[5][61[71(8]
VEGFR2 L.9[5]6]I7108]
Axl <L.0[5](61[71i8]

In cell-based functional assays, Ningetinib Tosylate inhibited HGF and VEGF-stimulated
Human Umbilical Vein Endothelial Cell (HUVEC) proliferation and microvascular angiogenesis
in rat aortic rings with ICso values of 8.6 nM and 6.3 nM, respectively.[5]

In Vivo Activity

In vivo studies in animal models have demonstrated the anti-tumor efficacy of Ningetinib
Tosylate.
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Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A common method to determine the ICso values for kinase inhibitors is a biochemical assay,

such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

)a[ ) S gus——— @‘

© 2025 BenchChem. All rights reserved.

6/10 Tech Support


https://www.medchemexpress.com/Ningetinib_Tosylate.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB22723675.htm
https://www.medchemexpress.com/Ningetinib_Tosylate.html
https://pubmed.ncbi.nlm.nih.gov/38978049/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page
Caption: General workflow for a kinase inhibition assay.
Methodology:

e Reagents: Recombinant human kinases (e.g., c-Met, VEGFR2, Axl), corresponding peptide
substrates, ATP, and detection reagents (e.g., europium-labeled anti-phospho-substrate
antibody and APC-labeled streptavidin for a biotinylated substrate).

e Procedure:

o The kinase is pre-incubated with serially diluted Ningetinib Tosylate in a microplate well
for a defined period (e.g., 15-30 minutes) at room temperature.

o The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

o The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled
temperature (e.g., 25°C or 37°C).

o The reaction is stopped by adding a solution containing EDTA.
o Detection reagents are added, and the plate is incubated to allow for antibody binding.
o The signal (e.g., TR-FRET ratio) is read on a plate reader.

o Data Analysis: The percentage of inhibition is calculated for each concentration of the
inhibitor relative to a control (DMSO vehicle). The ICso value is determined by fitting the
concentration-response data to a sigmoidal dose-response curve.

Western Blot Analysis for Phosphorylation Inhibition

This protocol is used to assess the effect of Ningetinib on the phosphorylation of target kinases
and their downstream signaling proteins in cell lines.[9]

Methodology:

e Cell Culture and Treatment:
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o Culture relevant cancer cell lines (e.g., MV4-11 and MOLM13 for FLT3-ITD AML) under
standard conditions.

o Treat the cells with varying concentrations of Ningetinib for different time points (e.g., 2 or
6 hours).

e Protein Extraction:

o Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to
preserve protein phosphorylation.

o Determine the protein concentration of the lysates using a standard method (e.g., BCA
assay).

o SDS-PAGE and Western Blotting:

o Separate equal amounts of protein from each sample by sodium dodecyl sulfate-
polyacrylamide gel electrophoresis (SDS-PAGE).

o Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
e Immunoblotting:
o Block the membrane to prevent non-specific antibody binding.

o Incubate the membrane with primary antibodies specific for the phosphorylated and total
forms of the target proteins (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK,
ERK).

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

o Detection and Analysis:

o Visualize the protein bands using an enhanced chemiluminescence (ECL) detection
system.

o Quantify the band intensities to determine the relative levels of protein phosphorylation.
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Clinical Development

Ningetinib has been investigated in a Phase 1 clinical trial for acute myeloid leukemia.[2] The
trial focused on patients with FLT3 mutations.[2] While this specific trial is now closed, the
promising preclinical data, particularly its efficacy against resistant mutations, suggests
potential for further clinical investigation in AML and other cancers driven by its target kinases.
[2][10]

Conclusion

Ningetinib Tosylate is a promising multi-targeted tyrosine kinase inhibitor with potent activity
against key drivers of cancer progression, including c-Met, VEGFR2, Axl, and FLT3. Its ability
to simultaneously block multiple oncogenic signaling pathways provides a strong rationale for
its continued investigation as a therapeutic agent for various solid tumors and hematological
malignancies. The detailed pharmacological profile and experimental data presented in this
guide offer a valuable resource for researchers and clinicians in the field of oncology drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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